Methoxybromofluoroborane

Description

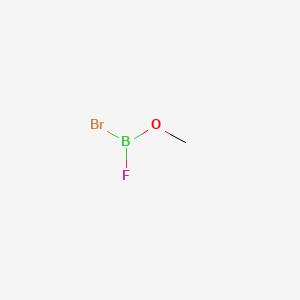

Methoxybromofluoroborane is a boron-based compound hypothesized to have the formula B(OCH₃)(Br)(F), featuring methoxy (-OCH₃), bromo (-Br), and fluoro (-F) substituents attached to a central boron atom. Boron compounds with mixed halogen and alkoxy substituents are critical in organic synthesis, catalysis, and materials science due to their tunable electronic properties and reactivity .

Such a combination likely renders this compound reactive in cross-coupling reactions or as a precursor in pharmaceutical intermediates.

Properties

CAS No. |

38481-08-2 |

|---|---|

Molecular Formula |

CH3BBrFO |

Molecular Weight |

140.75 g/mol |

IUPAC Name |

bromo-fluoro-methoxyborane |

InChI |

InChI=1S/CH3BBrFO/c1-5-2(3)4/h1H3 |

InChI Key |

AYMLJMRIVBOJQH-UHFFFAOYSA-N |

Canonical SMILES |

B(OC)(F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxybromofluoroborane can be synthesized through several methods. One common approach involves the reaction of boron trihalides with methoxy and fluoro substituents under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale reactions using boron trihalides and appropriate methoxy and fluoro precursors. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Methoxybromofluoroborane undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different boron-containing species.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized boron compounds, while oxidation and reduction reactions can produce different boron oxides or hydrides .

Scientific Research Applications

Methoxybromofluoroborane has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds through coupling reactions.

Biology: The compound is studied for its potential use in biological imaging and as a precursor for boron-containing drugs.

Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: It is used in the production of advanced materials, such as boron-doped semiconductors and high-performance polymers

Mechanism of Action

The mechanism by which methoxybromofluoroborane exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The compound’s unique combination of methoxy, bromo, and fluoro groups allows it to engage in specific interactions with target molecules, influencing their behavior and activity .

Comparison with Similar Compounds

Structural and Functional Analogues

2-Fluoro-6-methoxyphenylboronic Acid (CAS 78495-63-3)

- Structure : Aromatic ring with -B(OH)₂, -F, and -OCH₃ groups.

- Reactivity : Used in Suzuki-Miyaura couplings due to the boronic acid moiety. The methoxy group enhances solubility in polar solvents, while fluorine increases electrophilicity at the boron center .

- Applications : Pharmaceutical intermediate synthesis.

Methyl 5-Bromo-4-fluoro-2-methoxybenzoate (CAS 1193162-25-2)

- Structure : Benzoate ester with -Br, -F, and -OCH₃ substituents.

- Physical Properties : Similarity score of 0.95 to other halogenated benzoates suggests high thermal stability (melting point >100°C) and moderate solubility in organic solvents .

- Applications : Building block for agrochemicals.

3-Bromo-5-fluoro-4-iodoaniline (CAS 2090537-38-3)

- Structure : Aromatic amine with -Br, -F, and -I substituents.

- Reactivity : Halogens influence regioselectivity in electrophilic substitution reactions. Bromine and iodine serve as directing groups, while fluorine stabilizes the aromatic ring .

- Purity : 95%, indicating moderate stability under standard storage conditions .

Substituent Effects on Reactivity and Stability

Key Observations :

- Electron-Withdrawing Effects : Fluorine in this compound increases boron's electrophilicity compared to ethoxy analogs, enhancing reactivity in nucleophilic substitutions .

- Leaving Group Capability : Bromine’s superior leaving-group ability (vs. chlorine or iodine) makes this compound advantageous in substitution reactions .

- Steric and Solubility Factors : Methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for homogeneous catalytic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.